molecular formula C12H14O3 B2655694 Methyl 4-(4-methylphenyl)-3-oxobutanoate CAS No. 78861-25-3

Methyl 4-(4-methylphenyl)-3-oxobutanoate

Cat. No. B2655694
CAS RN: 78861-25-3
M. Wt: 206.241
InChI Key: AVQXTWUZOCHHCR-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methylphenyl)-3-oxobutanoate” is also known as "4-(4-Methylphenyl)-4-oxobutanoic acid" . It is an organic carboxylic acid . The preparation of it is used for undergraduate teaching of organic chemistry synthesis .


Synthesis Analysis

The compound can be prepared by a Friedel–Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminium chloride . More detailed synthesis procedures and analysis might be found in specific chemistry literature or databases.


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C11H12O3 .


Physical And Chemical Properties Analysis

“this compound” appears as a white powder . It has a molar mass of 192.214 g·mol−1 . The compound is insoluble in water . Its melting point is 129 °C (264 °F; 402 K) .

Scientific Research Applications

Biosynthesis of Ethylene

Methyl 4-(4-methylphenyl)-3-oxobutanoate is studied in the context of ethylene biosynthesis from methionine, highlighting its role as a putative intermediate in this biochemical pathway. The compound has been identified in various microbial cultures, indicating its significance in microbial metabolism and its potential application in understanding ethylene production processes (Billington, Golding, & Primrose, 1979).

Antiproliferative Activity

Research has explored the synthesis of derivatives related to this compound, focusing on their antiproliferative activities. These studies involve the synthesis of new compounds and their evaluation using in silico methods, suggesting their potential in cancer research and therapy (Yurttaş, Evren, & Özkay, 2022).

Apoptotic Mechanisms

Investigations into the methionine salvage pathway have identified this compound as a key compound. Its role in inducing apoptosis independently of certain enzymatic downregulations highlights its potential in studies related to cell death and survival, offering insights into novel therapeutic targets (Tang, Kadariya, Murphy, & Kruger, 2006).

Molecular Docking and Structural Analysis

Research has been conducted on molecular docking and structural analyses of derivatives of this compound, providing valuable insights into their interactions with biological targets. Such studies contribute to the understanding of the compound's pharmacological properties and potential applications in drug design (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Nonlinear Optical Materials

The examination of related compounds has also included studies on their nonlinear optical properties. These investigations are crucial for the development of new materials with potential applications in optics and photonics, demonstrating the broader implications of research on this compound and its derivatives (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).

Safety and Hazards

“Methyl 4-(4-methylphenyl)-3-oxobutanoate” is flammable . It is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQXTWUZOCHHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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